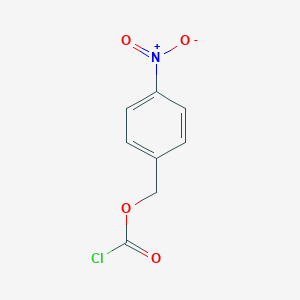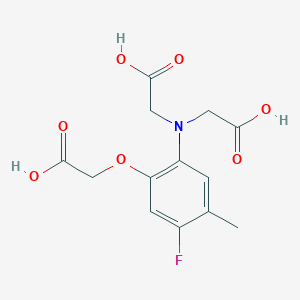![molecular formula C20H8Br2O2 B046244 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione CAS No. 853234-57-8](/img/structure/B46244.png)
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
Overview
Description
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is an organic compound with the molecular formula C20H8Br2O2. It is a solid that typically appears as an orange to brown to dark red powder or crystal . This compound is notable for its applications in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione typically involves the bromination of indeno[1,2-b]fluorene-6,12-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane (DCM) or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted indeno[1,2-b]fluorene-6,12-dione derivatives, while oxidation and reduction reactions can modify the carbonyl groups or the bromine atoms.
Scientific Research Applications
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound is employed in the synthesis of polymers and other materials with specific electronic properties.
Photovoltaics: It serves as a component in the active layers of organic solar cells, contributing to the efficiency of light absorption and charge transport.
Mechanism of Action
The mechanism by which 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic structure. The bromine atoms and the conjugated system of the indeno[1,2-b]fluorene core influence its electronic properties, making it suitable for use in electronic devices. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, facilitating charge transport and electronic transitions .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]fluorene-6,12-dione: The parent compound without bromine substitution.
2,8-Dichloroindeno[1,2-b]fluorene-6,12-dione: A similar compound with chlorine atoms instead of bromine.
2,8-Diiodoindeno[1,2-b]fluorene-6,12-dione: A similar compound with iodine atoms instead of bromine.
Uniqueness
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is unique due to the presence of bromine atoms, which enhance its reactivity and electronic properties compared to its non-brominated or differently halogenated analogs. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
Properties
IUPAC Name |
2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFSYBJLQOJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=CC4=C(C=C23)C(=O)C5=C4C=CC(=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479174 | |
| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853234-57-8 | |
| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione influence its self-assembly on a gold surface?
A1: [] This molecule forms highly ordered arrays on a gold (111) surface driven by a combination of hydrogen and halogen bonding. Specifically, four O ⋅⋅⋅ H hydrogen bonds and one Br ⋅⋅⋅ Br halogen bond per molecule dictate the arrangement. This leads to the formation of "alternating-tread stair" structures within monolayer islands, exhibiting significant shape anisotropy. [] Interestingly, while bulk layers tend to favor mixed chiral structures, these molecules segregate into homochiral domains on the gold surface. [] This suggests potential for chiral separation applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


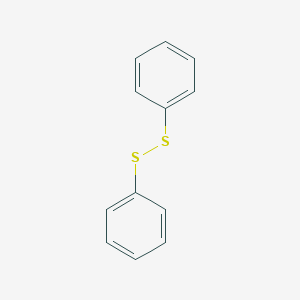
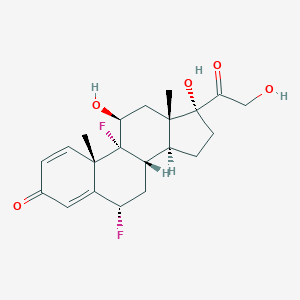
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
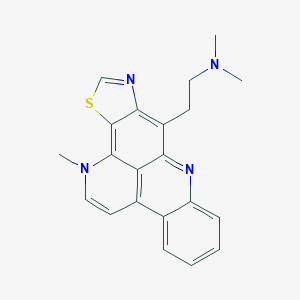
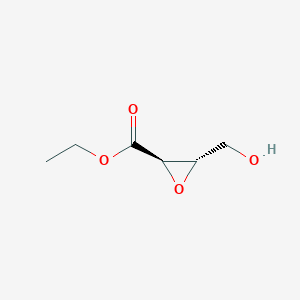
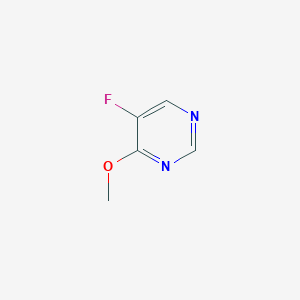
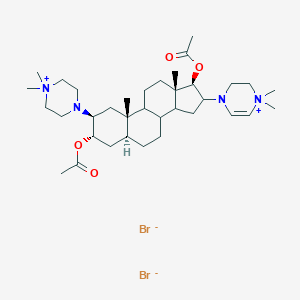
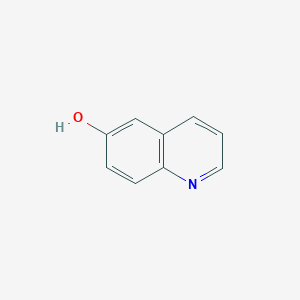
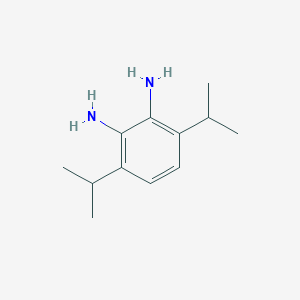
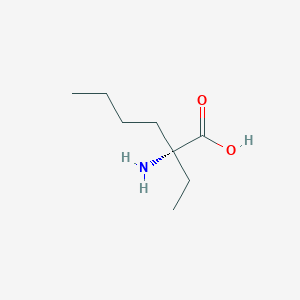
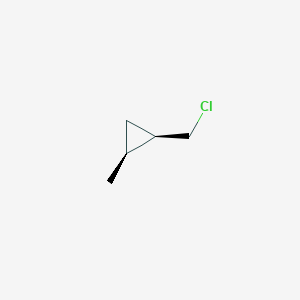
![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
